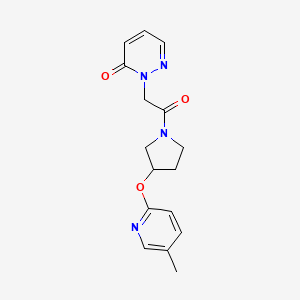

2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is an organic compound featuring a pyrrolidine ring bonded to a methyl-substituted pyridine and a pyridazinone ring. Its multi-ring structure and functional groups make it significant in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Synthesis

Starting with a commercially available 5-methylpyridin-2-ol.

Reacting this with a halogenated pyrrolidine derivative to form the pyrrolidinyl-methylpyridine compound.

Typical conditions: use of a base such as sodium hydride, solvents like dimethylformamide (DMF), and temperature maintained around 80°C.

Formation of Pyridazinone Ring

Condensation reaction involving pyrrolidinyl-methylpyridine with a suitable hydrazine derivative.

Conditions include the presence of catalysts such as palladium on carbon (Pd/C), and solvents like ethanol or acetic acid.

Industrial Production Methods

Utilization of large-scale reactors ensuring optimal temperature and pressure.

Implementation of catalytic processes for increased yield.

Employment of continuous flow reactors for enhanced efficiency and scalability.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes reactions typical of pyridazine derivatives and heterocyclic systems:

| Reaction Type | Key Features | Relevance |

|---|---|---|

| Oxidation | Involves conversion of reactive groups (e.g., alcohols, amines) to ketones or quinones. | Enhances stability or introduces functional groups for further derivatization. |

| Reduction | Targets carbonyl groups (e.g., ketones) to alcohols or amines. | Modulates polarity for biological activity. |

| Nucleophilic Substitution | Involves displacement of leaving groups (e.g., halides) by nucleophiles. | Facilitates structural modifications for optimizing pharmacokinetics. |

| Electrophilic Substitution | Affects aromatic rings (e.g., pyridazine, pyridine) via directing groups. | Alters electronic properties for tailored reactivity. |

| Cyclization | Forms fused or bridged ring systems through intramolecular reactions. | Stabilizes molecular frameworks for therapeutic applications. |

Reagents and Reaction Conditions

Derived from analogous pyridazine derivatives:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Aqueous acidic or basic medium, elevated temperatures. | Formation of oxidized derivatives (e.g., pyridazine oxides). |

| Reduction | Sodium borohydride (NaBH₄) | Anhydrous solvents (e.g., THF, ethanol). | Reduction of carbonyl groups to alcohols or amines. |

| Substitution | N-bromosuccinimide (NBS), Halogens | Polar aprotic solvents (e.g., DMF, DMSO), catalysts (e.g., Pd). | Introduction of halogen atoms or nucleophilic groups. |

| Cyclization | Base (e.g., piperidine, KOtBu) | Solvent systems (e.g., isopropanol → acetic acid), room or elevated temperatures. | Formation of fused ring systems (e.g., pyridinone cores). |

Oxidation

Pyridazine rings undergo oxidation via electrophilic attack, forming reactive intermediates that stabilize through resonance. For example, KMnO₄ in acidic conditions oxidizes ketones to quinones, altering the molecule’s electronic properties.

Reduction

Carbonyl groups (e.g., ketones) are reduced using NaBH₄, generating hydroxyl or amine moieties. This step is critical for modulating hydrophilicity and enabling subsequent substitutions.

Substitution Reactions

-

Nucleophilic : Pyridine or pyridazine rings act as leaving groups in SN2 reactions, enabling functionalization with nucleophiles (e.g., amines).

-

Electrophilic : Halogenation (e.g., NBS) targets aromatic rings, introducing substituents that influence steric and electronic effects.

Cyclization

Multi-component reactions (e.g., Michael addition-elimination sequences) drive cyclization, forming stable heterocyclic frameworks. Base catalysts facilitate ring closure by deprotonating intermediates .

Structural and Functional Implications

The compound’s reactivity is governed by:

-

Heterocyclic rings : Pyridazine and pyridine rings provide sites for electrophilic/nucleophilic attack.

-

Functional groups : Oxidized moieties (e.g., ketones) enable reductions, while leaving groups (e.g., halides) facilitate substitutions.

-

Steric effects : Bulky substituents (e.g., 5-methylpyridin-2-yl) influence reaction regioselectivity and molecular stability.

Challenges and Considerations

-

Regioselectivity : Control of reaction sites requires precise catalyst selection (e.g., Pd catalysts for coupling reactions).

-

Scalability : Industrial production demands optimized solvent systems and purification techniques (e.g., chromatography).

-

Toxicity : Strong oxidizing agents (e.g., KMnO₄) necessitate careful handling to ensure safety.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its structural components suggest it may interact with biological targets, such as receptors or enzymes involved in various diseases. Preliminary studies indicate that derivatives of pyridazine compounds often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

- Antifungal Properties : Research indicates that derivatives can also inhibit fungal growth, particularly against Candida albicans, suggesting potential applications in treating fungal infections .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. Such computational studies help elucidate the mechanism of action and optimize the design of new derivatives with enhanced efficacy. The results indicate favorable interactions with target proteins, which could lead to the development of novel therapeutic agents .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing various derivatives with modified biological activities. For instance, reactions involving this compound can yield new classes of pyridazinone derivatives that may possess improved pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. focused on synthesizing related compounds and evaluating their antimicrobial properties. The synthesized derivatives exhibited good antibacterial activity against common pathogens, demonstrating the potential application of such compounds in developing new antibiotics .

Case Study 2: Structural Activity Relationship (SAR)

Research has highlighted the importance of structural modifications on the biological activity of pyridazine derivatives. By altering substituents on the pyridazine ring or the attached pyrrolidine moiety, researchers have been able to enhance the selectivity and potency of these compounds against specific biological targets .

Mecanismo De Acción

The compound interacts with molecular targets through hydrogen bonding and π-π interactions.

In biological systems, it may inhibit enzyme activity by binding to the active site, blocking substrate access.

Can modulate receptor activity by mimicking or blocking natural ligands.

Comparación Con Compuestos Similares

Compared to other pyridazinone derivatives, 2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one offers greater chemical stability due to the presence of the pyrrolidine ring.

Structural analogs include compounds like 3-oxo-1-(pyridin-2-yl)-2-pyridazinyl compounds and pyrrolidine-substituted pyridazinones.

Unique features include its specific substitution pattern and potential for diverse chemical reactions.

This compound's unique structure makes it a versatile tool in various fields, from synthetic chemistry to medical research. Its preparation, reactivity, and applications underscore its significance and potential for future developments.

Actividad Biológica

The compound 2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H18N4O3 with a molecular weight of approximately 286.32 g/mol. The structure includes a pyridazine ring, a pyrrolidine moiety, and a 5-methylpyridin-2-yloxy group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate the activity of specific enzymes and receptors, influencing several signaling pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes associated with inflammatory responses, potentially leading to reduced production of pro-inflammatory cytokines.

- Receptor Binding : It is hypothesized that the compound binds to specific receptors involved in neuropharmacological pathways, which could result in therapeutic effects for conditions such as anxiety or depression.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

These findings suggest that the compound could be further explored as a potential anticancer agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may also exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like TNF-alpha and IL-6. This effect could be particularly beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

- Molecular Docking Studies : Computational analyses using molecular docking techniques have revealed that the compound can effectively bind to target proteins involved in cancer progression and inflammation. These studies provide insights into its potential as a therapeutic agent by predicting binding affinities and interaction profiles with key biomolecules .

- In Vivo Studies : Animal model studies are essential for assessing the efficacy and safety profile of this compound. Preliminary results indicate that it may reduce tumor size in xenograft models while exhibiting minimal toxicity .

- Comparative Analysis : When compared to similar compounds, such as those containing different alkyl substituents or functional groups, this compound shows superior biological activity, making it a candidate for further drug development .

Propiedades

IUPAC Name |

2-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-12-4-5-14(17-9-12)23-13-6-8-19(10-13)16(22)11-20-15(21)3-2-7-18-20/h2-5,7,9,13H,6,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVGIDCTLZLBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.